molecular formula C19H16O2 B11847567 Ethanone, 1-(6-methoxy-2-naphthalenyl)-2-phenyl- CAS No. 127660-84-8

Ethanone, 1-(6-methoxy-2-naphthalenyl)-2-phenyl-

Cat. No.: B11847567
CAS No.: 127660-84-8
M. Wt: 276.3 g/mol
InChI Key: IYHPGMVGBHSZFM-UHFFFAOYSA-N
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Description

1-(6-METHOXYNAPHTHALEN-2-YL)-2-PHENYLETHANONE is an organic compound that features a naphthalene ring substituted with a methoxy group at the 6-position and a phenylethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-METHOXYNAPHTHALEN-2-YL)-2-PHENYLETHANONE typically involves the reaction of 6-methoxy-2-acetonaphthone with benzaldehyde under basic conditions. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 1-(6-METHOXYNAPHTHALEN-2-YL)-2-PHENYLETHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(6-METHOXYNAPHTHALEN-2-YL)-2-PHENYLETHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-METHOXYNAPHTHALEN-2-YL)-2-PHENYLETHANONE involves its interaction with molecular targets such as nuclear receptors. For example, it can modulate the activity of Nur77, leading to the induction of apoptosis in cancer cells. This modulation involves the upregulation of Nur77 expression and its nuclear export, triggering apoptosis pathways .

Comparison with Similar Compounds

    1-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl derivatives: These compounds also feature a methoxynaphthalene moiety and have been studied for their anti-tumor activity.

    N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: This compound shares the methoxynaphthalene structure and has been evaluated for its anti-inflammatory properties.

Uniqueness: 1-(6-METHOXYNAPHTHALEN-2-YL)-2-PHENYLETHANONE is unique due to its specific combination of a methoxynaphthalene ring and a phenylethanone moiety, which imparts distinct chemical and biological properties. Its ability to modulate nuclear receptors like Nur77 sets it apart from other similar compounds.

Properties

CAS No.

127660-84-8

Molecular Formula

C19H16O2

Molecular Weight

276.3 g/mol

IUPAC Name

1-(6-methoxynaphthalen-2-yl)-2-phenylethanone

InChI

InChI=1S/C19H16O2/c1-21-18-10-9-15-12-17(8-7-16(15)13-18)19(20)11-14-5-3-2-4-6-14/h2-10,12-13H,11H2,1H3

InChI Key

IYHPGMVGBHSZFM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C(=O)CC3=CC=CC=C3

Origin of Product

United States

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